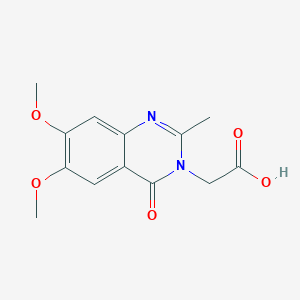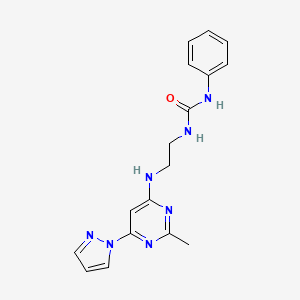![molecular formula C19H22N6O2 B2743716 6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923151-58-0](/img/structure/B2743716.png)
6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an ethylanilino group, a dimethylpurinoimidazole core, and a dione functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethylanilino group through nucleophilic substitution reactions. The final steps often involve cyclization and oxidation to form the imidazole and dione functionalities. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to ensure consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the imidazole ring or the dione functionality.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties make it useful in developing new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[2-(2-Methylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 6-[2-(2-Propylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 6-[2-(2-Butylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
The uniqueness of 6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione lies in its specific ethylanilino substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This substitution may enhance its binding affinity to certain molecular targets, making it a more potent compound in various applications.
Eigenschaften
IUPAC Name |
6-[2-(2-ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-4-13-7-5-6-8-14(13)20-9-10-24-12(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h5-8,11,20H,4,9-10H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWIMCHVDOYIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2743635.png)
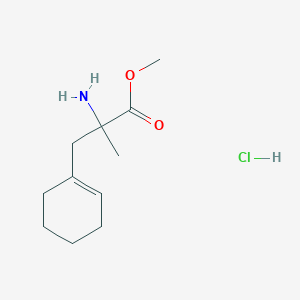
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)
![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)
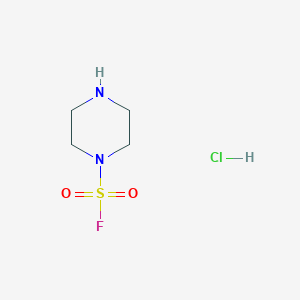
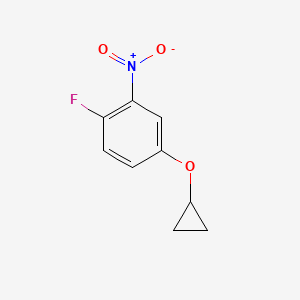
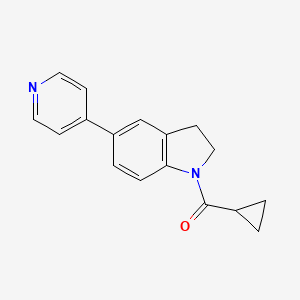
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)
![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)
